molecular formula C21H24FN3O4S B2558123 N1-(4-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896272-58-5

N1-(4-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2558123
CAS No.: 896272-58-5
M. Wt: 433.5
InChI Key: HRPWDFRNWDNAHM-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a tosylpyrrolidinyl moiety, and an oxalamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Preparation of 4-fluorobenzylamine: This can be achieved through the reduction of 4-fluoronitrobenzene using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Synthesis of tosylpyrrolidine: Tosylation of pyrrolidine is carried out using tosyl chloride in the presence of a base like triethylamine.

    Formation of oxalamide linkage: The final step involves the coupling of 4-fluorobenzylamine and tosylpyrrolidine with oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the tosylpyrrolidinyl moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
  • N1-(4-methylbenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4S/c1-15-4-10-19(11-5-15)30(28,29)25-12-2-3-18(25)14-24-21(27)20(26)23-13-16-6-8-17(22)9-7-16/h4-11,18H,2-3,12-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPWDFRNWDNAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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